N,4-dibenzylpiperazine-1-carboxamide

Medicinal chemistry Lead optimization Physicochemical profiling

N,4-Dibenzylpiperazine-1-carboxamide (CAS 553621-12-8; molecular formula C₁₉H₂₃N₃O; molecular weight 309.41 g/mol) is a disubstituted piperazine derivative bearing a benzyl group at the N-4 position and an N-benzylcarboxamide moiety at the 1-position. The compound belongs to the N,N-dibenzylpiperazine scaffold class, which has been characterized in the peer-reviewed literature for high-affinity sigma receptor engagement.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 553621-12-8
Cat. No. B2457876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dibenzylpiperazine-1-carboxamide
CAS553621-12-8
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O/c23-19(20-15-17-7-3-1-4-8-17)22-13-11-21(12-14-22)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
InChIKeyOYMRXBJVPOBDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dibenzylpiperazine-1-carboxamide (CAS 553621-12-8): Structural Identity and Procurement-Relevant Classification


N,4-Dibenzylpiperazine-1-carboxamide (CAS 553621-12-8; molecular formula C₁₉H₂₃N₃O; molecular weight 309.41 g/mol) is a disubstituted piperazine derivative bearing a benzyl group at the N-4 position and an N-benzylcarboxamide moiety at the 1-position . The compound belongs to the N,N-dibenzylpiperazine scaffold class, which has been characterized in the peer-reviewed literature for high-affinity sigma receptor engagement [1]. Its InChI Key is OYMRXBJVPOBDLB-UHFFFAOYSA-N, and its SMILES representation is O=C(N1CCN(CC2=CC=CC=C2)CC1)NCC3=CC=CC=C3 . Commercially, the compound is available from multiple suppliers at purities ranging from 90% (Bidepharm) to ≥97% (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC traces .

Why Generic Piperazine Substitution Fails: Critical Structural Differentiation of N,4-Dibenzylpiperazine-1-carboxamide


Piperazine derivatives with benzyl substitution are frequently treated as interchangeable screening building blocks; however, the presence and position of the carboxamide functional group in N,4-dibenzylpiperazine-1-carboxamide introduces a hydrogen-bond-capable pharmacophoric element that is absent in the simpler 1,4-dibenzylpiperazine (DBZP) scaffold [1]. In the sigma receptor ligand literature, the 1,4-dibenzylpiperazine core yields a sigma-1 Ki of 5.80 nM [2], whereas the homologous 1,4-dibenzyl-1,4-diazepane displays a Ki of 7.4 nM with markedly different sigma-1/sigma-2 selectivity [3], demonstrating that even single-atom ring expansions or functional group alterations produce non-linear changes in both affinity magnitude and subtype selectivity. Procuring a generic N-benzylpiperazine or mono-benzyl carboxamide analog in place of the specific N,4-dibenzylpiperazine-1-carboxamide therefore risks loss of the dual benzyl-carboxamide pharmacophore geometry, altered lipophilicity, and divergent target engagement profiles—each of which directly compromises SAR reproducibility and screening hit validation.

Quantitative Differentiation Evidence: N,4-Dibenzylpiperazine-1-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Benzylpiperazine-1-carboxamide and 1,4-Dibenzylpiperazine

N,4-Dibenzylpiperazine-1-carboxamide (MW 309.41 g/mol, C₁₉H₂₃N₃O) carries a second benzyl group on the carboxamide nitrogen that is absent in the mono-benzyl analog 4-benzylpiperazine-1-carboxamide (MW 219.28 g/mol, C₁₂H₁₇N₃O) . This additional benzyl moiety increases molecular weight by 90.13 g/mol (41% increase) and adds one aromatic ring, substantially elevating calculated logP. The compound also differs from 1,4-dibenzylpiperazine (MW 266.38 g/mol, C₁₈H₂₂N₂), which lacks the carboxamide oxygen and the N-benzyl extension on the 1-position nitrogen, resulting in zero hydrogen-bond donor/acceptor capability at that position versus two H-bond acceptors (urea carbonyl and piperazine N-4) and one H-bond donor (carboxamide NH) for the target compound [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Sigma-1 Receptor Affinity: Class-Level Inference from the N,N-Dibenzylpiperazine Scaffold

Although direct sigma receptor binding data for N,4-dibenzylpiperazine-1-carboxamide itself has not been published in the peer-reviewed primary literature, the compound shares the N,N-dibenzylpiperazine pharmacophore with 1,4-dibenzylpiperazine (DBZP), which demonstrates a sigma-1 receptor Ki of 5.80 nM in human receptor binding assays using [³H]-(+)-pentazocine displacement [1]. The Foster et al. (2003) structure-activity study established that N,N-dibenzylpiperazines exhibit high affinity for sigma receptors and that substituents on the piperazine ring modulate both sigma-1/sigma-2 selectivity and in vivo anticocaine activity [2]. The target compound's carboxamide extension at the 1-position introduces a hydrogen-bond-capable vector that is absent in the parent DBZP scaffold, potentially altering sigma-1 affinity and selectivity in a manner analogous to the affinity shift observed when the piperazine ring is expanded to a diazepane (Ki shifts from 38 nM to 7.4 nM for related hydroxymethyl-substituted series) [3].

Sigma receptor pharmacology CNS drug discovery Anticocaine research

Distinction from N,4-Dibenzhydrylpiperazine-1-carboxamide: N-Type Calcium Channel Activity Is Substitution-Dependent

The benzhydryl (diphenylmethyl) analog N,4-dibenzhydrylpiperazine-1-carboxamide (CAS 381248-72-2, MW 461.60 g/mol, C₃₁H₃₁N₃O) was characterized as NP-118809, a potent N-type calcium channel blocker with an IC₅₀ of 0.11 μM and good selectivity over L-type channels . The non-substituted derivative in that series showed an estimated IC₅₀ of 0.15 μM [1]. The target compound N,4-dibenzylpiperazine-1-carboxamide, bearing benzyl rather than benzhydryl N-substituents, has a substantially lower molecular weight (309.41 vs. 461.60 g/mol; Δ = −152.19 g/mol, 33% smaller) and reduced aromatic surface area (two phenyl rings vs. four phenyl rings), predicting markedly different calcium channel pharmacology, lipophilicity-driven off-target binding, and CNS penetration . No published N-type calcium channel data exists for the benzyl-substituted target compound, meaning the established calcium channel blocker activity of the benzhydryl series cannot be extrapolated to this compound.

Calcium channel pharmacology Pain research Ion channel screening

Commercially Available Purity Grades and Batch QC Documentation

N,4-Dibenzylpiperazine-1-carboxamide is commercially available at three distinct purity tiers from verified suppliers: 90% (Bidepharm, product BD00934872), 95%+ (CheMenu, product CM715094), and ≥97% (MolCore, product MC185R89) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC traces . In contrast, the close analog 1,4-dibenzylpiperazine is primarily available as a reference standard or at lower purities (typically 95%), and the benzhydryl analog NP-118809 is primarily distributed as a research-grade bioactive with limited QC transparency . This multi-supplier, multi-purity availability with documented batch analytics provides procurement flexibility for applications ranging from high-throughput screening (where 90% purity may suffice) to definitive SAR studies (requiring ≥97% purity with full spectroscopic certification).

Chemical procurement Quality control Reproducibility

Positional Isomer Differentiation: 1,4-Dibenzylpiperazine-2-carboxamide vs. 1,4-Dibenzylpiperazine-1-carboxamide

The positional isomer 1,4-dibenzylpiperazine-2-carboxamide (CAS 188847-59-8) places the carboxamide substituent at the piperazine ring C-2 position rather than on the exocyclic N-1 nitrogen . This positional shift converts the carboxamide from an N-substituted urea-type motif (target compound) to an α-amino amide motif (isomer), with distinct conformational preferences and hydrogen-bonding geometry. Literature precedent with related 4-(3,4-dibenzylpiperazine-1-carbonyl)benzenesulfonamide derivatives demonstrates that piperazine substitution position critically determines carbonic anhydrase isoform selectivity (hCA IV vs. hCA I) [1]. The target compound's N-carboxamide geometry is pre-organized for interactions with catalytic site residues in a manner that the C-2 carboxamide isomer cannot recapitulate, making the two compounds non-interchangeable in structure-based drug design campaigns targeting enzymes with defined amide-binding pockets.

Positional isomerism Carbonic anhydrase inhibition Structure-based design

Evidence-Backed Application Scenarios for N,4-Dibenzylpiperazine-1-carboxamide Procurement


Sigma Receptor Pharmacophore Mapping and SAR Expansion

N,4-Dibenzylpiperazine-1-carboxamide is suited for sigma receptor structure-activity relationship (SAR) studies that aim to explore the effect of N-1 carboxamide substitution on the N,N-dibenzylpiperazine scaffold. The established benchmark compound 1,4-dibenzylpiperazine (sigma-1 Ki = 5.80 nM) provides a direct affinity reference point against which the carboxamide-bearing target compound's binding can be compared [1]. The carboxamide NH and carbonyl introduce hydrogen-bonding functionality that may engage residues in the sigma-1 binding pocket distal to the primary amine recognition site, a hypothesis testable through competitive displacement of [³H]-(+)-pentazocine in guinea pig or human sigma-1 receptor preparations. Procurement of the target compound alongside DBZP enables a matched-pair analysis isolating the pharmacodynamic contribution of the carboxamide extension, as recommended by the Foster et al. (2003) framework for dibenzylpiperazine optimization [2].

CNS-Penetrant Probe Design Leveraging Dual Benzyl Lipophilicity

The compound's dual benzyl substitution pattern confers elevated lipophilicity (calculated logP ~3.0) [1] while the carboxamide provides a metabolic soft spot for potential prodrug strategies. For CNS drug discovery programs requiring blood-brain barrier penetration, this physicochemical profile — intermediate between the overly lipophilic dibenzhydryl analog (NP-118809, MW 461.60, four phenyl rings) and the potentially suboptimal mono-benzyl 4-benzylpiperazine-1-carboxamide (MW 219.28) — positions the compound as a candidate for CNS exposure screening. The compound's behavior in behavioral pharmacology assays can be contextualized by existing data on the structurally related DBZP, which exhibits locomotor-depressant, methamphetamine-like discriminative stimulus effects, and memory-enhancing properties in mice [2][3], providing a phenotypic benchmark for the target compound's in vivo profiling.

Chemical Biology Tool for Chemoproteomic Target Deconvolution

When procured at ≥97% purity (MolCore) with full spectroscopic certification, the compound is suitable as a parent scaffold for derivatization into affinity chromatography probes or photoaffinity labeling reagents. The carboxamide NH and the para positions of the benzyl rings offer orthogonal synthetic handles for linker attachment without disrupting the core piperazine pharmacophore. The absence of published direct target engagement data for this specific compound means that chemoproteomic profiling (e.g., thermal shift assay or affinity enrichment-MS) using this compound could generate novel target ID data that complements the established sigma receptor literature for the dibenzylpiperazine class [1].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm at 90% purity, combined with higher-purity options (95%+ and ≥97%) from independent suppliers, supports the compound's use as a reference standard for HPLC method development and impurity profiling of benzylpiperazine-containing reaction mixtures [1][2]. This is particularly relevant given the known presence of 1,4-dibenzylpiperazine (DBZP) as a common by-product in benzylpiperazine syntheses [3]; the target compound's distinct retention time and spectroscopic signature can serve as a system suitability marker when developing analytical methods to quantify DBZP impurities in pharmaceutical-grade BZP preparations.

Quote Request

Request a Quote for N,4-dibenzylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.